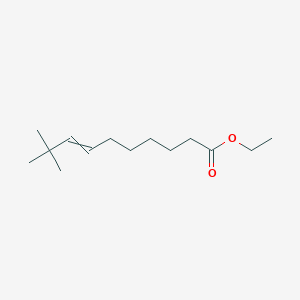
Ethyl 9,9-dimethyldec-7-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 9,9-dimethyldec-7-enoate is an organic compound with the molecular formula C14H26O2. It is an ester, which is a class of compounds commonly used in various chemical applications due to their pleasant odors and reactivity. This compound is particularly interesting due to its unique structure, which includes a double bond and two methyl groups on the ninth carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 9,9-dimethyldec-7-enoate can be synthesized through the esterification of 9,9-dimethyldec-7-enoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:
9,9-dimethyldec-7-enoic acid+ethanolH2SO4Ethyl 9,9-dimethyldec-7-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microreactors can enhance the efficiency of the esterification process by improving mass and heat transfer .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 9,9-dimethyldec-7-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to 9,9-dimethyldec-7-enoic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to the corresponding alcohol.
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Hydrolysis: 9,9-dimethyldec-7-enoic acid and ethanol.
Reduction: 9,9-dimethyldec-7-en-1-ol.
Oxidation: Various oxidized products depending on the conditions.
Aplicaciones Científicas De Investigación
Ethyl 9,9-dimethyldec-7-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Used in the production of fragrances and flavorings due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of ethyl 9,9-dimethyldec-7-enoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis in the presence of esterases, releasing the corresponding acid and alcohol. This hydrolysis can affect various biochemical pathways, depending on the specific biological context.
Comparación Con Compuestos Similares
Ethyl 9,9-dimethyldec-7-enoate can be compared with other esters such as ethyl acetate and ethyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its longer carbon chain and the presence of a double bond and two methyl groups on the ninth carbon atom. This structural uniqueness can influence its reactivity and applications.
List of Similar Compounds
- Ethyl acetate
- Ethyl butyrate
- Ethyl hexanoate
- Ethyl decanoate
Propiedades
Número CAS |
654068-24-3 |
|---|---|
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
ethyl 9,9-dimethyldec-7-enoate |
InChI |
InChI=1S/C14H26O2/c1-5-16-13(15)11-9-7-6-8-10-12-14(2,3)4/h10,12H,5-9,11H2,1-4H3 |
Clave InChI |
SWDXGYGQEGOWOQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCC=CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


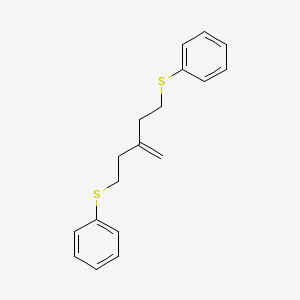
![1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one](/img/structure/B12532619.png)
![1,6,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B12532624.png)
![2,4-Diiodo-6-[1-(4-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12532628.png)
![N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B12532631.png)
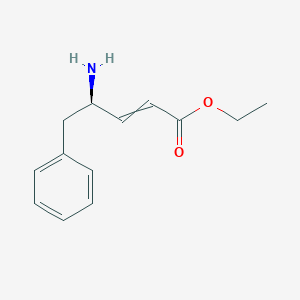
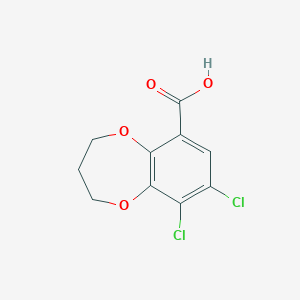
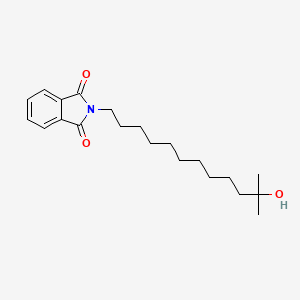
![4-[(Dimethylamino)methyl]pyridin-2(1H)-one](/img/structure/B12532652.png)

![3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12532665.png)
![[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene](/img/structure/B12532666.png)


